molecular formula C18H17N3O4S B10886920 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate

Cat. No.: B10886920
M. Wt: 371.4 g/mol
InChI Key: HSFQMYSRQRTXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an isoindole moiety with a pyrimidinyl sulfanyl propanoate group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine under acidic conditions.

    Attachment of the Pyrimidinyl Sulfanyl Group: This step involves the nucleophilic substitution reaction between a pyrimidinyl thiol and a suitable electrophile, such as a halogenated propanoate.

    Final Coupling: The final step is the esterification reaction between the isoindole derivative and the pyrimidinyl sulfanyl propanoate under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanoate
  • (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]butanoate
  • (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]pentanoate

Uniqueness

The uniqueness of (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL 3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPANOATE lies in its specific combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoate

InChI

InChI=1S/C18H17N3O4S/c1-11-9-12(2)20-18(19-11)26-8-7-15(22)25-10-21-16(23)13-5-3-4-6-14(13)17(21)24/h3-6,9H,7-8,10H2,1-2H3

InChI Key

HSFQMYSRQRTXQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.